molecular formula C18H20ClFN2O3S B11173016 N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B11173016
M. Wt: 398.9 g/mol
InChI Key: WSKOSLLADDGNLU-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a 2-chloro-6-fluorophenyl acetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Attachment to the phenyl ring: The resulting tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the acetamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-(4-(tert-butylsulfamoyl)phenyl)acetamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the presence of both the tert-butylsulfamoyl and 2-chloro-6-fluorophenyl acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H20ClFN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C18H20ClFN2O3S/c1-18(2,3)22-26(24,25)13-9-7-12(8-10-13)21-17(23)11-14-15(19)5-4-6-16(14)20/h4-10,22H,11H2,1-3H3,(H,21,23)

InChI Key

WSKOSLLADDGNLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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